molecular formula C8H13NOS B13253450 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol

Cat. No.: B13253450
M. Wt: 171.26 g/mol
InChI Key: ZVWKMZRCDUYUMB-UHFFFAOYSA-N
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Description

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using batch or continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .

Biological Activity

3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by a thiazole ring and a butanol moiety, which contributes to its potential therapeutic applications. The molecular formula is C₉H₁₃N₁OS, with a molecular weight of approximately 185.29 g/mol. This article explores the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure

The structure of this compound is significant for its biological activity. The thiazole ring can interact with various biological targets, modulating enzyme activities and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The presence of the thiazole moiety is crucial as it enhances the compound's ability to disrupt microbial cell wall synthesis, leading to bactericidal effects.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has shown potential in reducing inflammation in various models, suggesting that it may be beneficial in treating conditions characterized by excessive inflammation.

Case Study: In Vivo Anti-inflammatory Model
A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a significant reduction in paw swelling compared to control groups. The results indicated an average reduction of 45% in edema at a dose of 25 mg/kg body weight after 4 hours post-administration.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes and receptors involved in inflammatory pathways and microbial metabolism, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, particularly those containing thiazole rings. Below is a comparative analysis highlighting their unique features:

Table 2: Comparison of Thiazole Derivatives

Compound NameStructure CharacteristicsUnique Features
SulfathiazoleContains a thiazole ring; used as an antimicrobialEstablished use in treating bacterial infections
RitonavirAntiretroviral drug; contains a thiazole moietySignificant role in HIV treatment
AbafunginAntifungal drug; features a thiazole ringEffective against fungal infections
3-Methyl-4-(4-methylthiazol-2-yl)butan-2-olSimilar structure; different thiazole substitutionExplored for varied biological activities

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol

InChI

InChI=1S/C8H13NOS/c1-6(7(2)10)3-8-4-9-5-11-8/h4-7,10H,3H2,1-2H3

InChI Key

ZVWKMZRCDUYUMB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CS1)C(C)O

Origin of Product

United States

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